molecular formula C17H18N4O6 B2607119 2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate CAS No. 623565-14-0

2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate

Cat. No.: B2607119
CAS No.: 623565-14-0
M. Wt: 374.353
InChI Key: IIRGEIKLCGECFA-UHFFFAOYSA-N
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Description

2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound belongs to the class of pyrazolopyrazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then reacted with 4-nitrobenzyl bromide under basic conditions to introduce the nitrobenzyl group. The final step involves cyclization and esterification to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods would depend on the specific requirements of the industrial application and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding amino derivative.

    Reduction: Formation of the corresponding carboxylic acids.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl 5-benzyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate
  • 2-Ethyl 5-(4-methylbenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate

Uniqueness

2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-O-ethyl 5-O-[(4-nitrophenyl)methyl] 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6/c1-2-26-16(22)15-9-14-10-19(7-8-20(14)18-15)17(23)27-11-12-3-5-13(6-4-12)21(24)25/h3-6,9H,2,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRGEIKLCGECFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCN(CC2=C1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl propiolate (cont. 99%) (8.28 g) was added to the o-xylene (348 mL) solution of 5-(4-nitrobenzyloxycarbonyl)-3-oxo-3a,4,6,7-tetrahydro-3H-2-oxa-1,5-diaza-7a-azoniainden-3a-ide (22.3 g) under a nitrogen atmosphere and refluxed for 16 h. The solution was concentrated under reduced pressure, followed by silica-gel column chromatography 3 times (n-hexane/AcOEt=2/1-1/3). The titled compound was obtained as pale yellow crystals (16.78 g, 64%). Besides, 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylic acid 3-ethyl ester 5-(4-nitrobenzyl) ester was obtained as pale yellow crystals (6.18 g, 24%).
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
348 mL
Type
solvent
Reaction Step One

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